Lumefantrine-d18
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Overview
Description
It is primarily used as an antimalarial agent and is known for its efficacy in treating uncomplicated malaria caused by Plasmodium falciparum . The compound is characterized by its high stability and effectiveness in combination therapies.
Mechanism of Action
Target of Action
Lumefantrine-d18, a deuterium-labeled derivative of Lumefantrine, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium species, including Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin . This interaction inhibits nucleic acid and protein synthesis within the parasite .
Biochemical Pathways
This compound interferes with the biochemical pathway of hemozoin formation, a toxic substance produced by the malaria parasite . Hemozoin is essential for the survival of the parasite, and the inhibition of its formation leads to the death of the parasite .
Pharmacokinetics
This compound exhibits a two-compartment open model with first-order absorption . Age, in addition to weight, is a determinant of Lumefantrine exposure . Lumefantrine is eliminated very slowly with a terminal half-life of 2–3 days . The absolute oral bioavailability of Lumefantrine across tested doses ranged between 4.97% and 11.98% .
Result of Action
The action of this compound results in the death of the malaria parasite, leading to the resolution of malaria symptoms . It is effective in treating acute uncomplicated malaria caused by Plasmodium falciparum .
Action Environment
Environmental factors such as age and genetic variations can influence the action, efficacy, and stability of this compound . For instance, pharmacogenetic variations affecting Lumefantrine metabolism can significantly influence the overall antimalarial activity, leading to variable therapeutic efficacy .
Biochemical Analysis
Biochemical Properties
Lumefantrine D18 interacts with various biomolecules in its role as an antimalarial agentAvailable data suggest that Lumefantrine D18 inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Cellular Effects
Lumefantrine D18 has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Lumefantrine D18 is used to treat acute, uncomplicated malarial infections caused by Plasmodium falciparum, in adults and children 2 years or older who weigh 5 kg or more .
Molecular Mechanism
The molecular mechanism of Lumefantrine D18 involves its interaction with biomolecules and its impact on gene expression. Lumefantrine D18 is believed to inhibit β-hematin formation, a process by which malarial parasites detoxify free heme in order to digest it . Lumefantrine D18 forms a complex with hemin, an iron compound in the blood, and prevents the formation of β-hematin, and consequently, protein and DNA synthesis in the parasite .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lumefantrine D18 change over time. Lumefantrine D18 is known to have short protective effects attributed to its short elimination half-life compared to other partner drugs . It is also known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lumefantrine D18 vary with different dosages in animal models. For nominal doses increasing in a 1:2:4 proportion, the C max and the AUC 0-t values for desbutyl-lumefantrine increased in the proportions of 1:1.45:2.57 and 1:1.08:1.87, respectively .
Metabolic Pathways
Lumefantrine D18 is involved in several metabolic pathways. It is eliminated primarily via metabolism by cytochrome p450 3A4 (CYP3A4) and is also a substrate of P-glycoprotein .
Transport and Distribution
Lumefantrine D18 is transported and distributed within cells and tissues. Age, in addition to weight, is a determinant of Lumefantrine D18 exposure .
Subcellular Localization
It is known that Lumefantrine D18 is active against the erythrocytic stages of Plasmodium spp .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benflumetol D18 involves the incorporation of deuterium atoms into the Lumefantrine molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Benflumetol D18 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Benflumetol D18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic rings, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benflumetol D18 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in studies involving the metabolism and pharmacokinetics of antimalarial drugs.
Medicine: Integral in the development and testing of new antimalarial therapies.
Industry: Utilized in the production of high-purity antimalarial drugs for clinical use
Comparison with Similar Compounds
Lumefantrine: The non-deuterated form of Benflumetol D18, used in combination therapies for malaria.
Artemether: Often used in combination with Lumefantrine for its rapid action against malaria.
Pyronaridine: Another antimalarial drug with a similar mechanism of action.
Uniqueness: Benflumetol D18 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. This makes it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-OASVJRPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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